2-chloro-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline
Description
2-Chloro-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline is a heterocyclic compound featuring a triazoloazepine core fused to an aniline ring with a chlorine substituent at the 2-position. The triazoloazepine system comprises a seven-membered azepine ring fused to a [1,2,4]triazole moiety, imparting unique electronic and steric properties.
- Molecular formula: Likely C₁₃H₁₅ClN₄ (derived by adding a chlorine atom to the parent compound 3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline, C₁₃H₁₆N₄, with molecular weight 228.29 ).
- Key features: The chlorine substituent enhances lipophilicity and may influence binding affinity in biological systems.
Properties
IUPAC Name |
2-chloro-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4/c14-10-6-5-9(8-11(10)15)13-17-16-12-4-2-1-3-7-18(12)13/h5-6,8H,1-4,7,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRVGHCUQQIASL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)C3=CC(=C(C=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline involves multiple steps, typically starting with the preparation of the triazoloazepine core. This core can be synthesized through cyclization reactions involving appropriate precursors under controlled conditions. The chloroaniline moiety is then introduced via substitution reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Oxidation Reactions
The triazoloazepine ring undergoes oxidation under controlled conditions. Key findings include:
| Oxidizing Agent | Conditions | Product | Source |
|---|---|---|---|
| KMnO₄ (aqueous) | Room temperature, 12 hours | Oxidized triazoloazepine ring derivatives | |
| H₂O₂ (30%) | Methanol, 60°C, 6 hours | Hydroxylated intermediates |
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Oxidation typically targets the nitrogen-rich triazole moiety, leading to ring-opening or hydroxylation products.
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The chloro and aniline groups remain intact under mild conditions but may participate under harsher protocols .
Reduction Reactions
Reductive modifications primarily affect the triazoloazepine system:
| Reducing Agent | Conditions | Product | Source |
|---|---|---|---|
| SnCl₂ | Ethanol, reflux, 5 hours | Reduced triazole ring to dihydro derivative | |
| H₂/Pd-C | Methanol, 40 psi, 3 hours | Saturation of azepine ring double bonds |
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SnCl₂ selectively reduces the triazole ring while preserving the aniline group and chloro substituent .
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Catalytic hydrogenation (H₂/Pd-C) saturates the azepine ring without altering other functionalities.
Nucleophilic Aromatic Substitution
The chloro substituent participates in substitution reactions under specific conditions:
| Nucleophile | Conditions | Product | Source |
|---|---|---|---|
| Methoxide | DMF, 120°C, 24 hours | Methoxy derivative (Cl → OCH₃) | |
| Piperazine | DCM, room temperature, 12 hours | Piperazine-substituted aryl derivative |
-
Reactivity at the 2-chloro position is moderate due to steric hindrance from the triazoloazepine ring .
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Electron-withdrawing effects of the triazole enhance electrophilicity at the para position relative to the chloro group .
Functionalization of the Aniline Group
The primary amine in the aniline moiety undergoes typical derivatization:
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Tosylation and acetylation proceed efficiently, confirming the amine’s nucleophilicity .
-
Sulfonamide formation is utilized to enhance solubility or enable further coupling reactions .
Electrophilic Aromatic Substitution
The electron-rich aniline ring undergoes regioselective electrophilic attacks:
| Electrophile | Conditions | Position | Product | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 30 minutes | Para to NH₂ | Nitro-substituted derivative | |
| Br₂ (1 equiv) | Acetic acid, RT, 2 hours | Ortho to Cl | Brominated aryl product |
-
Nitration occurs para to the amino group, while bromination favors the ortho position relative to chlorine due to directing effects.
Cyclization and Cross-Coupling
The triazoloazepine core facilitates metal-catalyzed coupling:
| Reaction Type | Catalyst/Reagent | Conditions | Product | Source |
|---|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄ | DMF/H₂O, 80°C, 12 hours | Biaryl-linked triazoloazepine |
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Coupling reactions exploit the aryl chloride for cross-coupling with boronic acids, expanding structural diversity .
Stability and Side Reactions
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing triazole moieties exhibit significant anticancer activity. A study highlighted the potential of triazolo derivatives in targeting specific cancer cell lines by inhibiting key enzymes involved in cancer progression. The compound's structure suggests it may interact with various biological targets due to its ability to form hydrogen bonds and engage in π-π stacking interactions with nucleic acids and proteins .
Antimicrobial Activity
Another area of interest is the antimicrobial efficacy of 2-chloro-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline. Preliminary studies have shown that triazole derivatives can possess broad-spectrum antimicrobial properties against bacteria and fungi. The presence of the chloro group may enhance its lipophilicity and membrane permeability, increasing its effectiveness as an antimicrobial agent .
Inhibitors of Bromodomains
The compound has been identified as a potential inhibitor of bromodomains—protein domains that recognize acetylated lysines on histones and other proteins. Such inhibitors are valuable in the development of drugs for diseases like cancer and inflammatory disorders. The structural characteristics of this compound make it a promising candidate for further investigation in this context .
Organic Electronics
The unique electronic properties associated with triazole-containing compounds make them suitable for applications in organic electronics. Research into the use of such compounds in organic light-emitting diodes (OLEDs) and organic photovoltaic cells has shown promise due to their ability to facilitate charge transport and improve device efficiency .
Polymer Chemistry
In polymer science, incorporating triazole units into polymer backbones can enhance thermal stability and mechanical properties. This makes this compound a candidate for developing advanced materials with tailored characteristics for specific applications .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Anticancer Activity | In vitro testing on cancer cell lines | Demonstrated significant inhibition of cell proliferation at low concentrations |
| Antimicrobial Efficacy Assessment | Testing against various pathogens | Showed broad-spectrum activity with minimal cytotoxicity to host cells |
| Bromodomain Inhibition Research | Targeting inflammation-related pathways | Identified as a selective inhibitor with potential therapeutic benefits |
Mechanism of Action
The mechanism of action of 2-chloro-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline involves its interaction with specific molecular targets. The triazoloazepine moiety is known to interact with various biological receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of Triazoloazepine-Aniline Derivatives
Compounds with the triazoloazepine-aniline scaffold but differing in substituent positions exhibit distinct physicochemical and biological properties:
Heterocycle-Modified Analogs
Replacing the triazoloazepine core with other heterocycles alters pharmacological profiles:
Key Insight : The triazoloazepine core in the target compound offers a balance between ring flexibility and aromaticity, which may improve membrane permeability compared to rigid tetrazole-based analogs .
Methyl-Substituted Derivatives
Methyl groups on the triazoloazepine or aniline ring modulate steric and electronic properties:
Key Insight : Methyl groups improve metabolic stability but may reduce solubility. The absence of such substituents in the target compound suggests a focus on minimizing steric bulk .
Biological Activity
2-Chloro-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline (CAS Number: 929972-57-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including mechanisms of action and therapeutic implications.
- IUPAC Name : 2-chloro-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline
- Molecular Formula : C13H15ClN4
- Molecular Weight : 262.74 g/mol
The biological activity of this compound is primarily linked to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in cellular signaling pathways.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities including:
- Antitumor Activity :
-
Antimicrobial Properties :
- Similar derivatives have been evaluated for their antimicrobial efficacy. The presence of the triazole moiety contributes to enhanced activity against both bacterial and fungal pathogens .
- A study reported that pyrazole derivatives exhibited moderate to excellent antifungal activity against multiple phytopathogenic fungi .
- Neuroprotective Effects :
Table 1: Summary of Biological Activities
Case Study
A recent study investigated the cytotoxic effects of a series of triazole-based compounds on human cancer cell lines. The results indicated that the structural features of these compounds significantly influenced their cytotoxicity profiles. Specifically, the presence of the triazole ring was associated with enhanced activity against breast and lung cancer cells.
Q & A
(Basic) What synthetic routes are recommended for preparing 2-chloro-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline?
Answer:
A common approach involves intermolecular condensation of substituted anilines with triazoloazepine precursors. For example:
- Step 1: React 2-chloro-N-phenylacetamide with 4-amino-5-[4-(4-X-phenylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiols (X = H, Cl, Br) under acidic conditions (e.g., POCl₃) to form the triazole-azepine core .
- Step 2: Purify intermediates via recrystallization (e.g., DMSO/water mixtures) to isolate the target compound .
Key Considerations: - Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane).
- Optimize solvent choice (e.g., THF vs. CPME) to stabilize intermediates and avoid side reactions .
(Basic) How can the structure of this compound be confirmed post-synthesis?
Answer:
Use a combination of spectroscopic and analytical techniques:
- IR Spectroscopy: Identify characteristic peaks (e.g., N–H stretch at ~3300 cm⁻¹ for the aniline group; C–Cl stretch at ~750 cm⁻¹) .
- NMR Analysis:
- Mass Spectrometry: Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .
(Advanced) What challenges arise in optimizing the biological activity of triazoloazepine derivatives?
Answer:
Key challenges include balancing solubility, stability, and target binding:
- Solubility: Introduce hydrophilic groups (e.g., carboxylic acids) via salt formation (e.g., Na⁺ or K⁺ salts) to enhance aqueous solubility .
- Metabolic Stability: Replace labile substituents (e.g., methyl groups) with fluorine atoms to resist oxidative degradation .
- Data Contradictions: Address discrepancies in bioactivity assays (e.g., IC₅₀ variations) by standardizing assay conditions (pH, temperature, solvent) .
(Advanced) How can computational methods aid in predicting the reactivity of this compound?
Answer:
- DFT Calculations: Model electron density distribution to predict electrophilic/nucleophilic sites (e.g., reactive Cl atom on the aniline ring) .
- Molecular Docking: Simulate binding interactions with target proteins (e.g., kinases) to prioritize derivatives for synthesis .
- ADMET Prediction: Use tools like SwissADME to estimate permeability, toxicity, and metabolic pathways .
(Basic) What safety precautions are required when handling this compound?
Answer:
- Hazard Classification: While no specific GHS hazards are reported, assume potential irritancy (wear gloves, goggles) .
- Storage: Store in airtight containers at –20°C to prevent degradation .
- Waste Disposal: Neutralize acidic byproducts (e.g., POCl₃ residues) with sodium bicarbonate before disposal .
(Advanced) How can structural modifications improve selectivity for kinase targets?
Answer:
- Substituent Effects: Introduce steric hindrance (e.g., cyclobutyl groups) to block off-target binding .
- Bioisosteric Replacement: Replace the chloroaniline moiety with trifluoromethylpyridine to enhance hydrophobic interactions .
- Case Study: In related triazolo-thiadiazines, adding a 3-methylpyrazole group increased selectivity for Akt-2 kinase by 10-fold .
(Basic) What solvents and conditions stabilize this compound during storage?
Answer:
- Stabilized Solvents: Use THF or CPME with antioxidant additives (e.g., BHT) to prevent oxidation .
- pH Control: Maintain solutions at pH 5–7 to avoid hydrolysis of the triazole ring .
(Advanced) How to resolve contradictions in reported biological data for this compound?
Answer:
- Reproducibility Checks: Validate assays across multiple labs using standardized protocols (e.g., fixed cell lines, identical reagent batches) .
- Meta-Analysis: Compare data across studies (e.g., IC₅₀ values for kinase inhibition) to identify outliers caused by assay variability .
(Basic) What are the key physicochemical properties of this compound?
Answer:
(Advanced) What mechanistic insights explain its activity in enzymatic assays?
Answer:
- Kinase Inhibition: The triazole ring chelates Mg²⁺ in ATP-binding pockets, disrupting kinase activity .
- Allosteric Modulation: The azepine ring induces conformational changes in target enzymes (e.g., Akt-2) .
- Case Study: In triazolo-thiadiazines, the 7-carboxylic acid group forms hydrogen bonds with catalytic lysine residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
